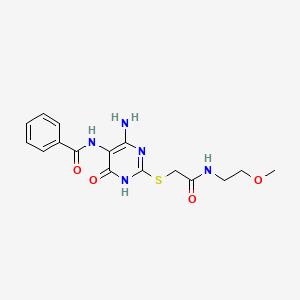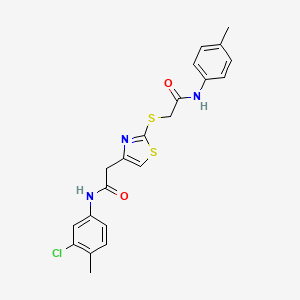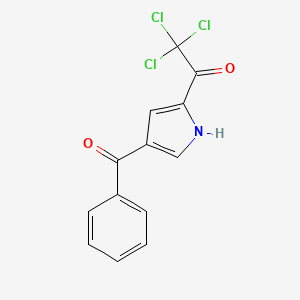![molecular formula C25H32N4O4 B2409094 2-amino-6-(3-(dietilamino)propil)-4-(2,3-dimetoxi fenil)-7-metil-5-oxo-5,6-dihidro-4H-pirano[3,2-c]piridina-3-carbonitrilo CAS No. 836626-54-1](/img/structure/B2409094.png)
2-amino-6-(3-(dietilamino)propil)-4-(2,3-dimetoxi fenil)-7-metil-5-oxo-5,6-dihidro-4H-pirano[3,2-c]piridina-3-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-(3-(diethylamino)propyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C25H32N4O4 and its molecular weight is 452.555. The purity is usually 95%.
BenchChem offers high-quality 2-amino-6-(3-(diethylamino)propyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-(3-(diethylamino)propyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Hidrometilación anti-Markovnikov: El compuesto puede sufrir protodesboronación catalítica, lo que lleva a una hidrometilación formal anti-Markovnikov de alquenos. Esta transformación es valiosa pero relativamente inexplorada. Los investigadores podrían investigar su alcance, compatibilidad con el sustrato y mecanismo .
- 3-(Dietilamino)propilamina (DEAPA): DEAPA, una diamina con funcionalidades amino tanto terciarias como primarias, es un componente en los adhesivos epoxi. Actúa como endurecedor, a menudo formulado junto con otras aminas como la isoforondiamina (IPDA) y la meta-xilendiamina (MXDA) para mejorar el rendimiento .
- δ-®-Coniceína e indolizidina 209B: Los investigadores han utilizado la protodesboronación en la síntesis total formal de estos productos naturales. Investigar las vías sintéticas y optimizar las condiciones podría generar información sobre sus actividades biológicas .
Reacciones de hidrometilación
Adhesivos y recubrimientos
Síntesis total de productos naturales
En resumen, “2-amino-6-(3-(dietilamino)propil)-4-(2,3-dimetoxi fenil)-7-metil-5-oxo-5,6-dihidro-4H-pirano[3,2-c]piridina-3-carbonitrilo” es prometedor en la síntesis orgánica, la química medicinal y la ciencia de los materiales. Sus diversas aplicaciones justifican una mayor exploración y experimentación. 🌟
Propiedades
IUPAC Name |
2-amino-6-[3-(diethylamino)propyl]-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c1-6-28(7-2)12-9-13-29-16(3)14-20-22(25(29)30)21(18(15-26)24(27)33-20)17-10-8-11-19(31-4)23(17)32-5/h8,10-11,14,21H,6-7,9,12-13,27H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNKMUUZHRFXID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{[4-(4-chlorophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2409013.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole](/img/structure/B2409015.png)
![(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine](/img/structure/B2409016.png)


![2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2409022.png)



![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2409030.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409031.png)

![N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2409033.png)

